![molecular formula C12H12N2 B1421987 [2-(Pyridin-4-yl)phenyl]methanamine CAS No. 870063-39-1](/img/structure/B1421987.png)

[2-(Pyridin-4-yl)phenyl]methanamine

Vue d'ensemble

Description

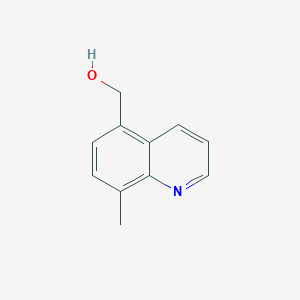

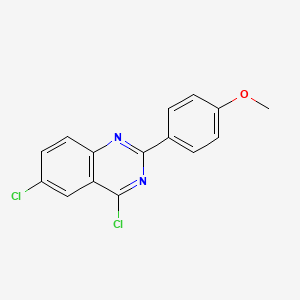

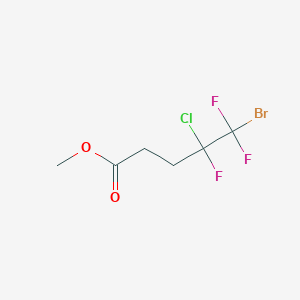

“[2-(Pyridin-4-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H12N2 . It has a molecular weight of 184.24 . The compound is typically stored in a dark place under an inert atmosphere at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of pyridin-2-yl-methylamine derivatives involves the reduction amination of cyanohydrins . This process is characterized by the reaction of a cyanohydrin of a certain formula with a pyridin-2-yl-methylamine of another formula .Molecular Structure Analysis

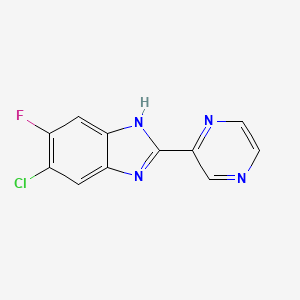

The molecular structure of “[2-(Pyridin-4-yl)phenyl]methanamine” consists of a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis

“[2-(Pyridin-4-yl)phenyl]methanamine” has a molecular weight of 184.24 . The physical form of the compound can be liquid, solid, or semi-solid . The storage temperature is typically 2-8°C in a dark place under an inert atmosphere .Applications De Recherche Scientifique

Anticancer Activity

This compound has been investigated for its potential in anticancer treatments. The chemical structures and inhibitory activities of the target compounds have been studied to understand their efficacy .

Theoretical and Experimental Investigations

There have been theoretical and experimental studies to investigate the properties and reactions of this compound, which could lead to various applications in scientific research .

Pesticide Detection

A metal–organic framework based on pyridine-substituted tetraphenylethene, which includes this compound, has been developed for efficient pesticide detection. This application is significant for environmental monitoring and food safety .

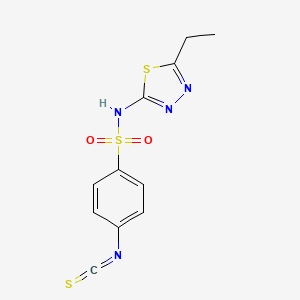

Protein Kinase Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit protein kinases, which is important in the development of new pharmaceuticals .

Csp3-H Oxidation

The compound has been used in oxygen-free Csp3-H oxidation processes to obtain products with various aromatic rings. This has implications for chemical synthesis and industrial applications .

Chemical Synthesis

The compound is also used in broader chemical synthesis processes, as indicated by its availability from suppliers like MilliporeSigma for research and development purposes .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit protein kinases . They do this by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways within the cell .

Biochemical Pathways

Given its potential interaction with protein kinases, it can be inferred that it may affect various signaling pathways within the cell . These pathways regulate a wide range of cellular processes, including cell growth, division, and death .

Pharmacokinetics

Understanding these properties is crucial as they determine the drug’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds have been found to inhibit protein kinases, which can disrupt cellular signaling pathways and potentially lead to the death of the cell .

Propriétés

IUPAC Name |

(2-pyridin-4-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIZYIWZAIKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680243 | |

| Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-4-yl)phenyl]methanamine | |

CAS RN |

870063-39-1 | |

| Record name | 1-[2-(Pyridin-4-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)